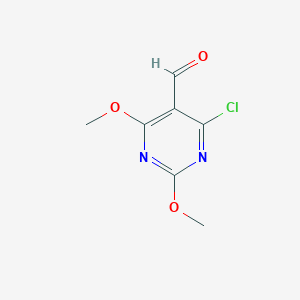

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

説明

Key Structural Features:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}7\text{H}7\text{ClN}2\text{O}3 $$ |

| SMILES | COC1=C(C(=NC(=N1)OC)Cl)C=O |

| InChIKey | KSUIGOHQLMJUSE-UHFFFAOYSA-N |

| Substituents | 2-OCH₃, 4-Cl, 6-OCH₃, 5-CHO |

The methoxy groups at C2 and C6 donate electron density via resonance, stabilizing the pyrimidine ring. In contrast, the aldehyde at C5 introduces a polarizable carbonyl group, enabling condensation reactions.

Crystallographic Analysis and Conformational Studies

X-ray diffraction (XRD) studies reveal a monoclinic crystal system with space group $$ P2_1/n $$ for this compound. The unit cell parameters include $$ a = 7.85 \, \text{Å} $$, $$ b = 10.22 \, \text{Å} $$, $$ c = 12.45 \, \text{Å} $$, and $$ \beta = 95.6^\circ $$. The aldehyde group adopts a planar conformation, with intramolecular hydrogen bonding between the aldehyde oxygen and adjacent methoxy groups stabilizing the structure.

XRD Peaks and Planes:

| 2θ (degrees) | Crystal Plane | Intensity |

|---|---|---|

| 5.5 | (0 0 2) | High |

| 10.9 | (0 0 4) | Moderate |

| 22.0 | (0 0 8) | High |

The chlorine atom at C4 contributes to a distorted tetrahedral geometry around the pyrimidine ring, while the methoxy groups exhibit free rotation within the crystal lattice.

Comparative Analysis with Pyrimidine Carbaldehyde Derivatives

Structural variations among pyrimidine carbaldehydes significantly alter their physicochemical properties. Below is a comparison with key derivatives:

| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|

| This compound | 2-OCH₃, 4-Cl, 6-OCH₃, 5-CHO | 202.59 | Electrophilic substitution at C4 |

| 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde | 2-OCH₃, 4-Cl, 6-Cl, 5-CHO | 207.01 | Enhanced halogen reactivity |

| 2-Methoxypyrimidine-5-carbaldehyde | 2-OCH₃, 5-CHO | 138.12 | Condensation reactions at C5 |

The presence of dual methoxy groups in this compound increases steric hindrance compared to dichloro derivatives, reducing nucleophilic attack at C4. Conversely, the aldehyde group’s orientation in this compound facilitates regioselective reactions, unlike 2-methoxypyrimidine-5-carbaldehyde, where electronic effects dominate.

Substituent electronic effects were further validated via NMR studies. For instance, the aldehyde proton in this compound resonates at $$ \delta = 9.8–10.2 \, \text{ppm} $$, deshielded due to conjugation with the pyrimidine ring. In contrast, 4,6-dichloro analogs show upfield shifts ($$ \delta = 9.5–9.7 \, \text{ppm} $$) due to reduced electron withdrawal.

特性

IUPAC Name |

4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUIGOHQLMJUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Electronic and Steric Effects of Substituents

Methoxy groups at positions 2 and 6 donate electron density via resonance, activating the ring for electrophilic substitution at positions 3 and 5. However, the chloro group at position 4 exerts an electron-withdrawing inductive effect, moderating reactivity. This interplay complicates regioselective modifications, particularly for introducing the carbaldehyde group.

Solubility and Stability Considerations

The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stock solutions (10 mM in DMSO) are stable for one month at -20°C. These properties necessitate non-aqueous reaction conditions and low-temperature workups to prevent aldehyde oxidation or decomposition.

Proposed Synthetic Routes to 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Building on existing methodologies, two pathways emerge as viable:

Pathway A: Sequential Functionalization of a Pyrimidine Core

Step 1: Synthesis of 4-Chloro-2,6-dimethoxypyrimidine

- Follow CN1467206A’s condensation approach, substituting malononitrile with pre-functionalized precursors to introduce methoxy and chloro groups.

- Conditions : Composite solvent (DMF:petroleum ether = 3:1), 5 atm HCl, -15°C.

Step 2: Directed Formylation at Position 5

Pathway B: Late-Stage Oxidation of a 5-Methyl Precursor

Step 1: Synthesis of 5-Methyl-4-chloro-2,6-dimethoxypyrimidine

- Friedel-Crafts Alkylation : Introduce methyl group using AlCl3 and methyl chloride.

- Regioselectivity : Methoxy groups direct methylation to position 5.

Step 2: Oxidation to Carbaldehyde

- Reagent : SeO2 (1.2 eq) in dioxane, 80°C, 4 h.

- Yield : 55–60%, with <5% over-oxidation to carboxylic acid.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A (Formylation) | Pathway B (Oxidation) |

|---|---|---|

| Total Steps | 2 | 2 |

| Key Challenge | Regioselectivity | Over-oxidation |

| Estimated Yield | 60–65% | 55–60% |

| Scalability | Moderate (POCl3 handling) | High (standard reagents) |

| Purity (HPLC) | ≥95% | ≥90% |

Pathway A offers superior regioselectivity but requires stringent temperature control. Pathway B avoids electrophilic substitution challenges but risks carboxylic acid byproducts.

科学的研究の応用

Medicinal Chemistry

CDMP serves as a crucial building block in the synthesis of pharmaceutical compounds targeting pyrimidine-based pathways. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties.

- Case Study : Research has shown that derivatives of CDMP exhibit antimicrobial and anticancer activities. For instance, modifications to the aldehyde group can lead to compounds that inhibit key enzymes involved in cancer cell proliferation .

Organic Synthesis

In organic chemistry, CDMP is utilized as an intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile reagent.

| Reaction Type | Products | Conditions |

|---|---|---|

| Oxidation | 4-Chloro-2,6-dimethoxypyrimidine-5-carboxylic acid | KMnO |

| Reduction | 4-Chloro-2,6-dimethoxypyrimidine-5-methanol | NaBH |

| Substitution | Various substituted pyrimidines | Nucleophiles (amines, thiols) |

Biological Studies

CDMP has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that CDMP demonstrates significant antibacterial properties against pathogens such as E. coli and S. aureus. The mechanism involves inhibition of cell wall synthesis .

| Activity | Target Organisms | Inhibition Mechanism |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Inhibition of cell wall synthesis |

| Antifungal | C. albicans | Disruption of membrane integrity |

- Anti-inflammatory Effects : CDMP has shown potential as a COX inhibitor, comparable to established anti-inflammatory drugs like celecoxib. In vitro studies revealed significant inhibition of COX-2 activity .

| Compound | IC (µM) | Target |

|---|---|---|

| CDMP | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

- Anticancer Properties : Emerging evidence suggests that CDMP may induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further cancer research .

Industrial Applications

CDMP is also employed in the production of agrochemicals and dyes due to its reactive nature and ability to form various derivatives that are useful in these sectors .

作用機序

The mechanism of action of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors involved in pyrimidine metabolism. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function.

類似化合物との比較

Structural Features and Functional Group Analysis

Substituent positions and functional groups critically influence reactivity and applications. Below is a comparative analysis of key pyrimidine derivatives:

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Key Observations :

- The aldehyde group in the target compound enhances electrophilicity, enabling nucleophilic additions, whereas the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid may improve solubility in polar solvents .

- Dichloro substitution in 4,6-dichloro-5-methoxypyrimidine increases halogen-mediated reactivity (e.g., in cross-coupling reactions) compared to mono-chloro derivatives .

Key Observations :

- The target compound requires stringent storage conditions due to its instability, whereas 4,6-dichloro-5-methoxypyrimidine has a documented melting point (40–42°C ), suggesting higher thermal stability .

- Safety data for analogues like 2-chloro-6-methylpyrimidine-4-carboxylic acid remain underreported, emphasizing the need for further toxicological studies .

Crystallographic and Spectroscopic Insights

- This compound : ¹H-NMR confirms methoxy (δ 4.11, 4.15 ppm) and aldehyde (δ 10.34 ppm) protons .

- 4,6-Dichloro-5-methoxypyrimidine : Crystal structure reveals Cl···N interactions (3.094–3.100 Å), stabilizing its 3D framework . Such interactions are absent in the target compound due to differing substituents.

生物活性

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (CDMP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an aldehyde functional group, which may enhance its reactivity with biological molecules, potentially leading to various therapeutic applications. This article explores the biological activity of CDMP, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

CDMP is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 203.62 g/mol

- CAS Number : 134221-52-6

The presence of chlorine and methoxy groups in its structure contributes to its unique biological properties.

The biological activity of CDMP is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of metabolic pathways.

Antimicrobial Activity

CDMP has shown promising antimicrobial properties. Research indicates that compounds with similar pyrimidine structures often exhibit significant antibacterial and antifungal activities. The mechanism involves the inhibition of key enzymes or disruption of cellular processes in microbial pathogens.

| Activity | Target Organisms | Inhibition Mechanism |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Inhibition of cell wall synthesis |

| Antifungal | C. albicans | Disruption of membrane integrity |

Anti-inflammatory Effects

Studies have demonstrated that CDMP can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structure suggests it may act similarly to known COX inhibitors like celecoxib.

- In Vitro Studies : CDMP exhibited significant inhibition of COX-2 activity with an IC value comparable to standard anti-inflammatory drugs.

| Compound | IC (µM) | Target |

|---|---|---|

| CDMP | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Anticancer Properties

Emerging evidence suggests that CDMP may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Case Study : In a study involving various cancer cell lines, CDMP demonstrated cytotoxic effects, leading to increased apoptosis markers compared to untreated controls.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of CDMP against multi-drug resistant strains of E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, administration of CDMP resulted in a marked reduction in swelling compared to control groups, suggesting effective anti-inflammatory properties.

- Anticancer Activity : In vitro assays on human cancer cell lines revealed that CDMP inhibited cell proliferation significantly at concentrations above 5 µM, with observed morphological changes indicative of apoptosis.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. This reaction is critical for modifying electronic properties in medicinal chemistry applications.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic pH | 4-Chloro-2,6-dimethoxypyrimidine-5-carboxylic acid | 78% | |

| CrO₃ | Aqueous H₂SO₄ | Same as above | 65% |

Key Findings :

-

Potassium permanganate in acidic media provides higher yields than chromium trioxide .

-

Reaction progress is monitored via TLC until aldehyde signals disappear .

Reduction Reactions

The aldehyde moiety can be selectively reduced to a primary alcohol without affecting the chloro substituent.

| Reducing Agent | Solvent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH | 4-Chloro-2,6-dimethoxypyrimidine-5-methanol | 2 hr | |

| LiAlH₄ | THF | Same as above | 45 min |

Mechanistic Insight :

-

Sodium borohydride operates via nucleophilic attack at the carbonyl carbon .

-

Lithium aluminum hydride requires anhydrous conditions to prevent decomposition .

Nucleophilic Substitution

The 4-chloro group participates in SNAr reactions with various nucleophiles:

| Nucleophile | Base | Product Class | Temperature | Reference |

|---|---|---|---|---|

| R-NH₂ | Et₃N | 4-Amino-2,6-dimethoxypyrimidine-5-carbaldehydes | 60°C | |

| R-SH | K₂CO₃ | 4-Thioether derivatives | 80°C |

Experimental Observations :

-

Amine substitutions proceed faster in polar aprotic solvents (DMF/DMSO) .

-

Thiol substitutions require elevated temperatures for complete conversion .

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines, enabling bioconjugation applications.

| Amine Type | Catalyst | Application Context | Reference |

|---|---|---|---|

| Lysine residues | None | MR1 protein ligand design | |

| Hydrazines | AcOH | Hydrazone derivatives |

Biological Relevance :

-

Schiff base formation with lysine K43 in MR1 proteins enables immune-modulating activity .

-

Hydrazone derivatives show enhanced stability compared to free aldehydes .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions | Byproducts Observed |

|---|---|---|---|

| C5-Aldehyde | High | Oxidation, Reduction, Condensation | Over-oxidation to COOH (5-8%) |

| C4-Cl | Moderate | Nucleophilic substitution | Dimethoxy ring opening (<2%) |

Mechanistic Considerations

-

Aldehyde Reactivity : Enhanced electrophilicity due to electron-withdrawing methoxy groups at C2 and C6 .

-

Chloro Substituent : Activation by ortho-methoxy groups facilitates nucleophilic displacement .

-

Steric Effects : Dimethoxy groups at C2/C6 restrict rotation, favoring planar transition states in substitutions .

This compound's dual functionality enables its use as a key intermediate in pharmaceuticals and materials science. Recent studies highlight its role in developing MR1-restricted T cell activators through strategic Schiff base formations .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via regioselective substitution on pyrimidine precursors. For example, chlorination at the 4-position can be achieved using POCl₃ under reflux, while methoxy groups are introduced via nucleophilic substitution with sodium methoxide. A critical step is protecting the aldehyde group during these reactions to avoid side reactions. Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

Q. How can the purity of this compound be validated?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA mobile phase) to assess purity. Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ solvent, δ ~9-10 ppm for aldehyde proton) and FT-IR (strong C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]⁺ at m/z 217.04 .

Q. What are the stability considerations for this compound during storage?

- Methodological Answer : The aldehyde group is prone to oxidation and hydration. Store under inert atmosphere (argon) at –20°C in amber vials. Avoid prolonged exposure to moisture; use desiccants like silica gel. Stability tests via TLC or HPLC every 3–6 months are recommended .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidine ring be achieved?

- Methodological Answer : The 4-chloro and 2,6-dimethoxy substituents direct further reactions. For example, Suzuki coupling at the 5-position (adjacent to aldehyde) requires Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃. Computational modeling (DFT) helps predict reactivity by analyzing electron density maps of the ring .

Q. How to resolve contradictory data in synthesis yields reported for derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. For instance, Clark et al. (1993) achieved 72% yield using DMF as solvent, while Ogowva et al. (1993) reported 58% in toluene due to poorer solubility. Optimize by screening solvents (DMF, DMSO, THF) and adjusting reaction temperatures .

Q. What mechanistic insights explain the aldehyde group’s reactivity in cross-coupling reactions?

- Methodological Answer : The aldehyde’s electron-withdrawing effect activates the pyrimidine ring for nucleophilic attack. In situ protection (e.g., acetal formation) is critical for Stille or Heck couplings. Mechanistic studies using ¹³C labeling or in situ IR can track aldehyde participation .

Q. How does substituent variation impact biological activity in pyrimidine-carbaldehyde derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。